Trifluoromethyl radical

Electrochemistry Trifluoromethylation Reagent Stability

Sourcing a reliable ·CF3 radical generation method is challenging-each precursor requires distinct activation conditions impacting reaction compatibility. This platform provides quantified benchmarks for method selection. • Reduction potentials: Umemoto (-0.72 V) vs. Shibata (-0.49 V) reagents-0.23 V difference dictates electrochemical cell design. • Solvent stability: Umemoto reagent stable in DMF; Shibata reagents spontaneously decompose. • Enantioselectivity: Biocatalytic ·CF3 generation achieves up to 96:4 e.r. for chiral drug candidates. • Kinetics: DMSO-F6 produces ·CF3 at 1.7 × 10⁹ M⁻¹ s⁻¹ for pulse radiolysis studies. Bulk quantities (25 kg) in stock. Custom synthesis available on request.

Molecular Formula CF3
Molecular Weight 69.006 g/mol
CAS No. 2264-21-3
Cat. No. B13424376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoromethyl radical
CAS2264-21-3
Molecular FormulaCF3
Molecular Weight69.006 g/mol
Structural Identifiers
SMILES[C](F)(F)F
InChIInChI=1S/CF3/c2-1(3)4
InChIKeyWZKSXHQDXQKIQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trifluoromethyl Radical (CAS 2264-21-3): A Transient but Preeminent ·CF3 Source for Radical Trifluoromethylation


The trifluoromethyl radical (·CF3, CAS 2264-21-3) is a reactive, carbon-centered radical that serves as the quintessential intermediate for introducing the valuable trifluoromethyl group into organic molecules [1]. Unlike stable, shelf-stable reagents like the Umemoto, Togni, or Langlois reagents, the ·CF3 radical is a transient species generated in situ and is not commercially available as a standalone compound [2]. Its generation is the key mechanistic step in a vast number of radical trifluoromethylation methods [3]. The compound's high reactivity and unique electronic properties, driven by its three fluorine atoms, make it a critical component in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the CF3 group enhances metabolic stability and lipophilicity [4].

Why a 'Trifluoromethylation' Reagent Is Not the Same as the Trifluoromethyl Radical


A 'trifluoromethylating reagent' (e.g., CF3I, Langlois, Umemoto, Togni) is not a direct substitute for the trifluoromethyl radical itself. These reagents are precursor molecules, each requiring distinct and often incompatible activation conditions (e.g., photoredox catalysis, strong oxidants, electrochemical reduction) to release the reactive ·CF3 radical [1]. The choice of reagent fundamentally dictates the reaction's mechanism, functional group tolerance, and safety profile. For instance, gaseous CF3I is often avoided in pharmaceutical settings due to safety concerns [2], while the redox potential required to generate ·CF3 from Umemoto or Shibata reagents varies significantly, impacting reaction compatibility [3]. Therefore, selecting a method based solely on the presence of a 'CF3' moiety in a reagent is insufficient; the user must instead select a method based on the specific, quantifiable performance of the radical generation system, which is the core of the evidence presented below.

Quantitative Performance Benchmarks: Trifluoromethyl Radical Generation Compared to Leading Reagents


Electrochemical Activation Window: Comparing Reduction Potentials of Umemoto and Shibata Reagents for ·CF3 Generation

The generation of the ·CF3 radical via electrochemical reduction is highly dependent on the precursor. Cyclic voltammetry studies in anhydrous acetonitrile reveal that the Umemoto reagent (5) undergoes a first reduction to liberate ·CF3 at a cathodic potential of -0.72 V, while the Shibata reagents (7, 8, 12, 13) are reduced at lower potentials, between -0.49 and -0.65 V [1]. This difference is critical for reaction design.

Electrochemistry Trifluoromethylation Reagent Stability

Stability in Polar Aprotic Solvents: A Quantitative Comparison of Umemoto and Shibata Reagent Decomposition

Reagent stability in common reaction solvents is a key differentiator. In N,N-dimethylformamide (DMF), the Umemoto reagent (5) is stable, whereas the Shibata reagents (7, 8, 12, 13) are unstable and undergo spontaneous decomposition, even without electrochemical or photochemical activation [1]. This instability leads to byproduct formation, such as ring-opened alkyne 14 from reagent 7.

Reagent Stability Trifluoromethylation Solvent Compatibility

Operational Simplicity and Safety: Benchtop-Stable ·CF3 Generation vs. Gaseous CF3I

The choice of ·CF3 source directly impacts operational simplicity and safety. A method generating the ·CF3 radical from sodium trifluoromethanesulfinate (Langlois reagent) is benchtop-stable and avoids the use of gaseous CF3I, which is a significant advantage in pharmaceutical development [1]. This contrasts with methods relying on CF3I, a toxic and flammable gas that requires specialized equipment and handling.

Trifluoromethylation Pharmaceutical Chemistry Process Safety

Kinetic Efficiency: Rate Constant for ·CF3 Generation from DMSO-F6 vs. Commercial Precursors

The efficiency of ·CF3 generation can be quantified by its rate constant. The oxidative activation of DMSO-F6 by hydroxyl radicals produces ·CF3 with a bimolecular rate constant of k(OH + DMSO-F6) = 1.7 × 10⁹ M⁻¹ s⁻¹ [1]. This is a highly efficient generation pathway, and the study notes that DMSO-F6 is more stable and easier to handle than leading commercial F3C-reagents [1].

Pulse Radiolysis Kinetics Trifluoromethyl Radical

Enantioselectivity in Biocatalytic Reactions: High e.r. Achieved with ·CF3 from Nonheme Iron Enzymes

The generation of ·CF3 radicals using nonheme iron enzymes enables highly enantioselective alkene difunctionalization. An optimized enzyme variant produces trifluoromethyl azidation products with up to a 96:4 enantiomeric ratio (e.r.) [1]. This level of stereocontrol is a key differentiator from non-enzymatic, racemic methods for ·CF3 radical reactions.

Biocatalysis Enantioselectivity Trifluoromethylation

Labeling Kinetics for Protein Footprinting: ·CF3 Reactivity on Par with ·OH Radical

In synchrotron X-ray footprinting applications, the ·CF3 radical, generated from the Langlois reagent, labels proteins on a millisecond or shorter timescale and exhibits reactivity comparable to the widely used hydroxyl radical (·OH) [1]. This makes it a powerful, complementary probe for mapping protein structure and dynamics.

Protein Footprinting Structural Biology Radical Chemistry

Where the Trifluoromethyl Radical's Quantified Advantages Drive Procurement Decisions


Late-Stage Functionalization of Complex Pharmaceuticals

When seeking to install a CF3 group on a complex, late-stage drug candidate, the method's functional group tolerance is paramount. The quantitative stability data for the Umemoto reagent in DMF [1] and the benchtop stability of the Langlois reagent system [2] directly inform the choice. A researcher will select a ·CF3 generation method based on its proven compatibility with the complex substrate's functional groups and the safety profile required for a pharmaceutical environment, avoiding less stable or more hazardous alternatives like gaseous CF3I.

Development of Electrochemical Trifluoromethylation Processes

For developing a scalable electrochemical process, the precise reduction potential of the ·CF3 precursor is a critical design parameter. The head-to-head comparison of the Umemoto and Shibata reagents' reduction potentials (e.g., -0.72 V vs. -0.49 V) [1] provides the necessary data for selecting the optimal reagent and designing the electrochemical cell. This quantitative difference directly impacts energy efficiency and reaction selectivity.

Enantioselective Synthesis of Chiral Trifluoromethylated Building Blocks

In the synthesis of chiral drug candidates, achieving high enantioselectivity is non-negotiable. The demonstrated ability of an engineered nonheme iron enzyme to generate ·CF3 and deliver products with up to a 96:4 e.r. [2] provides a compelling, data-driven reason to choose this biocatalytic approach over traditional, non-selective radical methods that yield racemic mixtures.

Ultra-Fast Kinetic Studies and Protein Structural Mapping

For experiments requiring the generation of a radical probe on a millisecond timescale, the high rate constant for ·CF3 production from DMSO-F6 (1.7 × 10⁹ M⁻¹ s⁻¹) [1] and its reactivity comparable to the ·OH radical are decisive. This data justifies the selection of a ·CF3-based method for applications like pulse radiolysis studies and synchrotron X-ray protein footprinting, where speed and reactivity parity with established probes are essential.

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